molecular formula C12H26 B3054857 3-Methyl-4-ethylnonane CAS No. 62184-41-2

3-Methyl-4-ethylnonane

Cat. No.: B3054857
CAS No.: 62184-41-2
M. Wt: 170.33 g/mol
InChI Key: ZELDGOVWPZHVJS-UHFFFAOYSA-N
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Description

Overview of Alkane Chemistry and Nomenclature

Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms connected by single bonds. asme.org Their general formula is CnH2n+2. nih.gov This structural simplicity belies a significant degree of complexity that arises from isomerism—the phenomenon where molecules share the same molecular formula but have different structural arrangements. acs.org The naming of these compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), which ensures clarity and precision in scientific communication. acs.orgnih.gov For branched alkanes, the nomenclature involves identifying the longest continuous carbon chain (the parent chain) and then naming and numbering the alkyl groups attached to it as substituents. acs.orgnih.gov

Importance of Branched Alkanes in Organic Chemistry

Branched alkanes are of significant interest in various fields of chemistry and industry. Their molecular structure, which is more compact than that of their linear isomers, influences their physical properties such as boiling point and viscosity. wikipedia.org This has direct implications for their use in fuels, where branching can affect combustion properties. The study of branched alkanes is also crucial for understanding the complex mixtures of hydrocarbons found in petroleum and for developing more efficient refining processes. acs.orgsysydz.net Furthermore, the unique three-dimensional shapes of highly branched alkanes are of interest in materials science and nanotechnology.

Contextualization of 3-Methyl-4-ethylnonane within C12H26 Isomerism

This compound is one of the many structural isomers of dodecane (B42187), which has the molecular formula C12H26. Dodecane has a remarkable 355 possible structural isomers, each with its own unique set of physical and chemical properties. nih.gov this compound, with its nonane (B91170) parent chain and methyl and ethyl branches at the 3rd and 4th positions respectively, represents a specific and complex arrangement within this large family of isomers. The study of such specific isomers is essential for building a comprehensive understanding of structure-property relationships in hydrocarbons.

Current Research Gaps and Future Directions in Branched Alkane Studies

Despite decades of research, significant gaps remain in our understanding of branched alkanes. One of the major challenges lies in the analysis of what is known as the "unresolved complex mixture" (UCM) in petroleum and environmental samples. nih.govwikipedia.org This UCM consists of a vast number of structurally complex branched and cyclic hydrocarbons that are difficult to separate and identify using conventional analytical techniques. acs.orgsysydz.net Future research is focused on developing more advanced analytical methods, such as comprehensive two-dimensional gas chromatography (GCxGC) and high-resolution mass spectrometry, to better characterize these complex mixtures. nih.gov

Another key area of future research is the development of more accurate predictive models for the thermodynamic and transport properties of branched alkanes. acs.org Such models are crucial for the design of new fuels and lubricants with tailored properties. aip.org As the world transitions towards more sustainable energy sources, research into the production of branched alkanes from renewable feedstocks and the development of carbon-neutral hydrocarbon fuels will become increasingly important. nasa.govaiche.orguu.nlnih.gov

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, largely derived from computational models. nih.govchemicalbook.com

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
Boiling Point (estimated) 201 °C
Density (estimated) 0.7626 g/cm³
Refractive Index (estimated) 1.4268
XLogP3 (estimated) 6.1

Note: These values are computationally estimated and may differ from experimentally determined values.

Detailed Research Findings

While specific research exclusively focused on this compound is limited, valuable insights can be gleaned from studies on related compounds and broader research into branched alkanes.

Synthesis

The synthesis of highly branched alkanes like this compound typically involves multi-step processes. A common approach is the Grignard reaction, where an appropriate Grignard reagent is reacted with a ketone to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the desired alkane. For instance, the synthesis of a structurally similar "H-branch" alkane involved the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation using a palladium-on-carbon catalyst.

Analytical Characterization

The characterization of branched alkanes relies on a combination of analytical techniques:

Gas Chromatography (GC): GC is a primary tool for separating hydrocarbon isomers. ucla.edu The retention time of this compound on a non-polar column would be influenced by its boiling point and molecular structure relative to other C12 isomers.

Mass Spectrometry (MS): When coupled with GC, MS provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 170, along with characteristic fragment ions resulting from the cleavage of C-C bonds, particularly at the branching points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. chemicalbook.com The NMR spectra of this compound would exhibit distinct signals for the methyl, ethyl, and nonane backbone protons and carbons, with chemical shifts and coupling patterns confirming the connectivity of the atoms. For example, the ¹³C NMR spectrum of the related compound 3-methylnonane (B147189) shows distinct peaks for each of its ten carbon atoms. spectrabase.com

Computational Studies

Computational chemistry plays a crucial role in understanding the properties of complex molecules like this compound. Theoretical studies on C12H26 isomers have investigated their thermodynamic properties and decomposition pathways. acs.orgacs.org These studies help in predicting the stability and reactivity of different isomers, which is vital for applications such as fuel development. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-methylnonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-8-9-10-12(7-3)11(4)6-2/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELDGOVWPZHVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615001
Record name 4-Ethyl-3-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62184-41-2
Record name 4-Ethyl-3-methylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Considerations of 3 Methyl 4 Ethylnonane

Chirality at C3 and C4 in 3-Methyl-4-ethylnonane

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. fiveable.me In the context of organic molecules, this often arises from the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups.

In the structure of this compound, two such stereocenters are present:

Carbon-3 (C3): This carbon atom is bonded to a hydrogen atom, a methyl group (-CH3), an ethyl group (-CH2CH3), and a sec-butyl group (the remainder of the nonane (B91170) chain attached at C4). The presence of these four distinct groups renders C3 a chiral center.

Carbon-4 (C4): Similarly, this carbon atom is bonded to a hydrogen atom, an ethyl group (-CH2CH3), a propyl group (from the nonane chain), and the substituted ethyl group attached at C3. These four different substituents make C4 a chiral center.

The presence of these two chiral centers is fundamental to the existence of multiple stereoisomers for this compound.

Enantiomeric and Diastereomeric Forms of this compound

The existence of two chiral centers in this compound means that a total of 2^n stereoisomers are possible, where 'n' is the number of chiral centers. In this case, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. fiveable.me For this compound, there will be two such pairs. The specific configuration at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers are:

(3R, 4R)-3-Methyl-4-ethylnonane

(3S, 4S)-3-Methyl-4-ethylnonane

(3R, 4S)-3-Methyl-4-ethylnonane

(3S, 4R)-3-Methyl-4-ethylnonane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers.

Diastereomers are stereoisomers that are not mirror images of each other. fiveable.me In the case of this compound, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For example, the (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers.

The relationship between the stereoisomers of this compound is summarized in the table below.

StereoisomerRelationship to (3R, 4R)
(3S, 4S)-3-Methyl-4-ethylnonaneEnantiomer
(3R, 4S)-3-Methyl-4-ethylnonaneDiastereomer
(3S, 4R)-3-Methyl-4-ethylnonaneDiastereomer

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me For this compound, the rotation around the C3-C4 bond is of particular interest as it influences the relative energies of the different conformations.

The various conformations can be visualized using Newman projections, which view the molecule along the bond of interest. In a Newman projection, the front carbon is represented by a dot, and the back carbon by a circle. The bonds attached to these carbons are then drawn from the dot and the circle.

The most stable conformations are typically the staggered conformations, where the substituents on the front and back carbons are as far apart as possible, minimizing steric hindrance. Conversely, the eclipsed conformations, where the substituents are aligned, are the least stable due to increased steric strain.

For the C3-C4 bond in this compound, the substituents on C3 are a hydrogen, a methyl group, and an ethyl group. The substituents on C4 are a hydrogen, an ethyl group, and a pentyl group. The relative stability of the different staggered conformations will depend on the steric interactions between these groups. The most stable staggered conformation will be the one where the largest groups on C3 and C4 (the ethyl and pentyl groups, respectively) are in an anti-periplanar arrangement (180° apart). Other staggered conformations, where these large groups are gauche to each other (60° apart), will be of higher energy.

Reaction Mechanisms and Chemical Transformations of 3 Methyl 4 Ethylnonane

Oxidation Pathways of Branched Alkanes

The oxidation of alkanes is a critical process in both combustion and industrial chemical synthesis. For branched alkanes like 3-Methyl-4-ethylnonane, these pathways are intricate, often proceeding through radical chain mechanisms.

Autooxidation is the spontaneous oxidation of a compound in the presence of oxygen. For branched alkanes, this process is initiated by the formation of an alkyl radical, typically through the abstraction of a hydrogen atom. The stability of the resulting radical dictates the preferred site of abstraction, following the order: tertiary > secondary > primary. In this compound, the hydrogen atom at the C4 position is the most susceptible to abstraction.

The general mechanism proceeds as follows:

Initiation: Formation of an alkyl radical (R•).

Propagation: The alkyl radical reacts rapidly with molecular oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical, continuing the chain reaction.

Recent studies have shown that the autooxidation of branched alkanes can lead to the formation of highly oxygenated intermediates. escholarship.orgpnas.orgosti.gov These molecules, containing multiple hydroperoxy, carbonyl, and ether functional groups, are formed through sequential O2 additions and intramolecular hydrogen shifts. pnas.orgucdavis.edu This process is significant in understanding fuel ignition and the formation of atmospheric aerosols. pnas.orglbl.gov For this compound, the formation of tertiary hydroperoxyalkylperoxy radicals would be a key step in the pathway toward these highly oxygenated species.

Research on similar branched alkanes like pristane (B154290) (2,6,10,14-tetramethylpentadecane) has demonstrated that radical attack on tertiary hydrogen atoms is significantly faster than on secondary ones. acs.orgresearchgate.netacs.org The subsequent reactions are dominated by the fragmentation of the resulting tertiary alkoxyl radicals, leading to a variety of smaller products, with tertiary alcohols being a major initial product. acs.orgresearchgate.netacs.org

While specific catalytic oxidation studies on this compound are not prevalent in the literature, general principles derived from other branched alkanes are applicable. Transition metal catalysts are widely used for the selective oxidation of alkanes. acs.orgnih.govyoutube.com These catalysts can activate the C-H bond, facilitating the introduction of oxygen-containing functional groups.

The goal of catalytic oxidation is often to achieve high selectivity for valuable products like alcohols or ketones, while minimizing complete combustion to CO2 and water. researchgate.net For branched alkanes, catalysts must overcome the challenge of selectively oxidizing one C-H bond over others. More branched alkanes tend to oxidize more readily than their linear counterparts. studysmarter.co.uk

Late-transition-metal oxides, such as those of palladium, ruthenium, and iridium, have shown promise in activating alkane C-H bonds at lower temperatures. researchgate.net The mechanism often involves the formation of an adsorbed alkane σ-complex as a precursor to C-H cleavage. researchgate.net For this compound, such catalysts would likely favor oxidation at the tertiary C4 position due to the lower bond dissociation energy of the C-H bond at that site.

Table 1: Common Transition Metal Catalysts for Alkane Oxidation
Catalyst TypeCommon MetalsTypical OxidantKey Characteristics
Homogeneous ComplexesFe, Cu, Co, Pd, RhO₂, H₂O₂, ROOHOperate in the liquid phase; can offer high selectivity at mild conditions.
Heterogeneous OxidesV, Mo, Ru, IrO₂Solid catalysts, often on supports; used in industrial gas-phase processes.
Zeolite-Encapsulated MetalsFe, CoO₂, N₂OShape-selective catalysis, favoring less sterically hindered positions.

Radical Reactions Involving the this compound Skeleton

Radical reactions are fundamental to the chemistry of alkanes. A classic example is radical halogenation, where a halogen atom replaces a hydrogen atom. The regioselectivity of this reaction is governed by the stability of the intermediate alkyl radical. youtube.comwou.edu

For this compound, radical halogenation would preferentially occur at the tertiary C4 position, followed by the various secondary positions, and lastly the primary positions. The selectivity is much more pronounced with bromine than with chlorine, as the hydrogen abstraction step is the rate-determining step for bromination, making it more sensitive to the stability of the radical intermediate. organicchemistrytutor.comchemistrysteps.com

Table 2: Relative Reactivity of C-H Bonds in this compound for Radical Abstraction
PositionC-H Bond TypeNumber of HydrogensRelative Radical StabilityExpected Reactivity
C4Tertiary (3°)1HighestHighest
C3Tertiary (3°)1HighestHighest
C2, C5, C6, C7, C8, Ethyl-CH₂Secondary (2°)12IntermediateIntermediate
C1, C9, Methyl-CH₃, Ethyl-CH₃Primary (1°)12LowestLowest

The propagation steps for the radical chlorination of this compound at the C4 position would be:

Hydrogen Abstraction: Cl• + C12H26 → •C12H25 (tertiary radical) + HCl

Halogenation: •C12H25 + Cl2 → C12H25Cl (4-chloro-3-methyl-4-ethylnonane) + Cl•

Mechanistic Investigations of C-C Bond Formation and Cleavage in Branched Systems

The carbon skeleton of this compound can be altered through reactions that cleave or form C-C bonds. C-C bond cleavage, or cracking, is a vital industrial process, typically carried out at high temperatures or with catalysts.

In catalytic hydrogenolysis over metal surfaces (e.g., Ir, Rh, Pt), C-C bond cleavage occurs via intermediates that are dehydrogenated. ufl.edu Studies have shown that methyl substitution significantly influences cleavage rates and selectivity. acs.orgnih.gov Cleavage of bonds involving tertiary carbons (³C–xC) has a higher activation enthalpy compared to less substituted bonds (e.g., ²C–²C). acs.orgnih.gov This is because tertiary carbons cannot form multiple bonds to the catalyst surface in the same way that primary or secondary carbons can. acs.orgnih.govillinois.edu Therefore, under conditions of low temperature and high hydrogen pressure, cleavage of less substituted C-C bonds is favored. ufl.eduacs.org

Studies on the Functionalization of Alkane C-H Bonds for this compound Derivatives

The conversion of inert C-H bonds into functional groups (e.g., C-O, C-N, C-C) is a major goal in modern synthetic chemistry. dmaiti.com This allows for the direct conversion of simple alkanes into more valuable and complex molecules.

For a molecule like this compound, late-stage functionalization would target the most reactive C-H bonds. As with other reaction types, the tertiary C-H bonds at the C3 and C4 positions are the most likely sites for functionalization. Various transition-metal-catalyzed reactions have been developed for this purpose. For instance, rhodium and iridium complexes can catalyze the borylation or carbonylation of alkanes. illinois.edu While challenging, achieving regioselectivity at a specific site within a complex alkane is an active area of research, often employing directing groups or shape-selective catalysts. dmaiti.com

Computational Chemistry and Theoretical Studies on 3 Methyl 4 Ethylnonane

Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic landscape of 3-Methyl-4-ethylnonane. These methods, such as Density Functional Theory (DFT), are employed to determine the molecule's most stable conformations and the geometric parameters that define its structure.

The geometry of this compound is characterized by a complex potential energy surface with numerous conformers arising from rotations around its carbon-carbon single bonds. The presence of methyl and ethyl branches introduces additional steric interactions that influence the preferred spatial arrangement of the carbon backbone.

Conformational Analysis: A systematic conformational analysis of this compound would involve rotating the dihedral angles of the main nonane (B91170) chain and the substituent groups to identify all possible staggered and eclipsed conformations. For each conformation, the electronic energy is calculated to identify the local minima on the potential energy surface. The global minimum corresponds to the most stable conformer.

The relative energies of different conformers are crucial for understanding the molecule's flexibility and the population of each conformer at a given temperature. The stability of these conformers is primarily governed by a balance of torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups). In branched alkanes like this compound, gauche interactions between the alkyl groups can significantly destabilize a conformation. The most stable conformers are typically those that minimize these unfavorable interactions, often adopting a staggered arrangement where the larger substituents are positioned anti to each other.

Molecular Geometry Parameters: Quantum chemical calculations provide precise values for bond lengths, bond angles, and dihedral angles for the most stable conformer of this compound. While specific calculated values for this molecule are not readily available in the literature, typical values for similar branched alkanes can be inferred.

A data table of expected geometric parameters for the carbon skeleton of this compound, based on calculations for similar alkanes, is presented below.

ParameterTypical Calculated Value
C-C Bond Length (Å)1.53 - 1.54
C-H Bond Length (Å)1.09 - 1.10
C-C-C Bond Angle (°)112 - 114
H-C-H Bond Angle (°)107 - 109
C-C-C-C Dihedral Angle (°)~60° (gauche), ~180° (anti)

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mit.edu By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics and transport properties of this compound in various environments. mit.edu

In a typical MD simulation of liquid this compound, a large number of molecules are placed in a simulation box with periodic boundary conditions to mimic a bulk liquid. The interactions between atoms are described by a force field, which is a set of empirical potential energy functions.

Conformational Dynamics: MD simulations can track the transitions between different rotational isomeric states (trans, gauche+, and gauche-) of the carbon-carbon bonds in this compound. mit.edu This allows for the calculation of transition rates and the populations of different conformers, providing insights into the molecule's flexibility and the timescale of conformational changes. mit.edu The presence of the methyl and ethyl branches is expected to influence these dynamics by creating steric barriers that hinder certain rotations, potentially leading to a different distribution of conformers compared to a linear alkane of the same size.

Transport Properties: MD simulations can be used to calculate important transport properties of liquid this compound, such as its viscosity and diffusion coefficient. These properties are directly related to the intermolecular forces and the molecular structure. The branching in this compound is expected to have a significant impact on these properties. For instance, branched alkanes generally exhibit different rheological behavior compared to their linear isomers. acs.org Non-equilibrium molecular dynamics simulations on similar branched alkanes have shown that both the size and position of the side chains affect the fluid's viscosity. acs.org

Liquid Structure: The arrangement of molecules in the liquid state can also be investigated using MD simulations. By calculating radial distribution functions, it is possible to understand the local ordering of this compound molecules. Studies on other branched alkanes have shown that branching can disrupt the layered structures that are often observed in confined linear alkanes, leading to a more disordered liquid structure.

Application of Quantitative Structure-Property Relationship (QSPR) Modeling for Alkane Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the physicochemical properties of molecules based on their structural features. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined property. For alkane systems, QSPR models have been successfully developed to predict a wide range of properties, including boiling point, viscosity, and critical temperature.

The development of a QSPR model for a property of this compound would involve the following steps:

Data Set Collection: A diverse set of alkanes with known experimental values for the target property is compiled. This set would ideally include a variety of branched alkanes to ensure the model's applicability to molecules like this compound.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These descriptors encode different aspects of the molecular structure, such as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the atoms, such as the Wiener index or Randic index. These are particularly important for capturing the degree of branching.

Geometrical descriptors: Descriptors based on the 3D structure of the molecule.

Quantum-chemical descriptors: Properties derived from quantum chemical calculations, such as dipole moment or orbital energies.

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the property of interest. acs.org The predictive power of the model is then rigorously tested using techniques like cross-validation and an external test set. nih.gov

For this compound, a QSPR model could be used to predict its boiling point. The model would likely include topological descriptors that quantify its specific branching pattern, as branching is known to lower the boiling point of alkanes compared to their linear isomers. acs.org

PropertyRelevant Molecular Descriptors for Alkanes
Boiling PointWiener Index, Randic Index, Molecular Weight
ViscosityMolecular Weight, Branching Indices, United Group Counts
Critical TemperatureTopological Indices, Constitutional Descriptors

Computational Approaches to Elucidate Reaction Pathways for Branched Alkanes

Computational chemistry offers powerful tools to investigate the complex reaction mechanisms of branched alkanes like this compound. These theoretical studies can provide detailed insights into the energetics and kinetics of various reaction pathways, which are often difficult to probe experimentally. Density Functional Theory (DFT) is a widely used method for such investigations. acs.org

Pyrolysis (Thermal Cracking): The pyrolysis of alkanes is a crucial industrial process that proceeds through a free-radical chain mechanism. vedantu.com Computational studies can model the key elementary steps of this process for this compound:

Initiation: The initial breaking of a C-C or C-H bond to form radicals. The bond dissociation energies can be calculated to determine the most likely initiation step. The presence of a tertiary carbon in this compound makes the C-H bond at that position weaker and more susceptible to breaking.

Hydrogen Abstraction: A radical abstracts a hydrogen atom from another alkane molecule. The activation energies for abstraction from primary, secondary, and tertiary C-H bonds can be calculated to predict the relative rates of these reactions.

β-Scission: An alkyl radical breaks a C-C bond at the beta position, leading to the formation of an alkene and a smaller alkyl radical. acs.org The activation barriers for different β-scission pathways can be computed to predict the product distribution.

Combustion and Oxidation: Computational methods are also employed to study the combustion and oxidation of alkanes. The initial steps of alkane oxidation involve the reaction with radicals like hydroxyl (•OH) and hydroperoxyl (•HO2). researchgate.net Theoretical calculations can be used to determine the rate constants for the hydrogen abstraction reactions by these radicals from the different carbon atoms in this compound. The presence of a tertiary hydrogen atom in this compound is expected to be a primary site of attack due to the lower activation energy for abstraction.

Furthermore, computational studies can elucidate the subsequent reactions of the resulting alkyl radicals with oxygen, leading to the formation of peroxy radicals and the complex chain-branching pathways that characterize autoignition.

Reaction TypeKey Computational Insights
PyrolysisBond dissociation energies, activation energies for hydrogen abstraction and β-scission, prediction of product distribution.
CombustionRate constants for hydrogen abstraction by radicals, elucidation of low-temperature oxidation pathways, understanding of autoignition chemistry.
OxidationReaction mechanisms with various oxidants, identification of stable intermediates and transition states.

Advanced Analytical Techniques for Characterization and Quantification

Gas Chromatography (GC) Applications for Separation and Purity Assessment

Gas chromatography (GC) is a cornerstone technique for the separation and purity analysis of volatile organic compounds such as 3-Methyl-4-ethylnonane. birchbiotech.comlibretexts.org The principle of GC relies on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, thin capillary column. birchbiotech.com For branched alkanes, nonpolar capillary columns, such as those with a dimethylpolysiloxane stationary phase (e.g., DB-1), are typically used. unl.edu

The separation of this compound from its isomers and other hydrocarbons is based on differences in their boiling points and interactions with the stationary phase. Generally, for alkanes, elution order is primarily determined by boiling point; compounds with lower boiling points elute faster. Branching in an alkane chain tends to lower its boiling point compared to its straight-chain counterpart, and the degree and position of branching influence the elution time. unl.edu

Purity assessment is achieved by analyzing the resulting chromatogram. A pure sample of this compound would ideally produce a single, sharp peak. libretexts.org The presence of additional peaks indicates impurities. The area under each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be calculated as a percentage. birchbiotech.com However, it is crucial to recognize that co-elution, where two compounds have nearly identical retention times, can sometimes mask impurities, making a single peak not an absolute guarantee of purity. libretexts.org

Table 1: Typical GC Parameters for Branched Alkane Analysis

ParameterTypical Setting/Value
Column TypeFused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., DB-1, HP5-MS)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Temperature ProgramInitial oven temperature held, then ramped at a controlled rate (e.g., 60°C to 325°C at 6°C/min) unl.edu
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a powerful two-dimensional analytical approach. nih.govgov.scot As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak in the chromatogram.

For a complex mixture containing this compound, GC-MS can separate the compound from other isomers and components, while the MS provides a unique "fingerprint" in the form of a mass spectrum for identification. osti.gov The retention time from the GC provides one layer of identification, which is then confirmed by the mass spectrum. This combined approach is highly effective for identifying specific branched alkanes in matrices like petroleum naphthas or environmental samples. gov.scotantpedia.com

In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways. The resulting fragmentation pattern is characteristic of the molecule's structure.

For branched alkanes like this compound, the molecular ion peak (M+), corresponding to the intact ionized molecule, is often weak or absent. ic.ac.ukwhitman.edu Fragmentation preferentially occurs at the points of branching because this leads to the formation of more stable secondary or tertiary carbocations. ic.ac.ukwhitman.eduyoutube.com The most favored fragmentation pathway involves the loss of the largest alkyl radical from the branch point. whitman.eduyoutube.com

For this compound (molecular weight 170.33 g/mol ), key fragmentations would occur at the C3-C4 and C4-C5 bonds. Cleavage at the branching points would result in characteristic fragment ions. For instance, cleavage alpha to the ethyl group could lead to the loss of a propyl radical (C3H7•) or a pentyl radical (C5H11•), while cleavage alpha to the methyl group could result in the loss of an ethyl radical (C2H5•) or a hexyl radical (C6H13•). The relative abundance of these fragment ions provides the necessary information to piece together the original structure and distinguish it from other C12H26 isomers.

Table 2: Predicted Key Mass Spectral Fragments for this compound

m/z ValuePossible Fragment Ion StructureOrigin (Loss of Radical)
141[C10H21]+Loss of an ethyl radical (C2H5•)
127[C9H19]+Loss of a propyl radical (C3H7•)
99[C7H15]+Loss of a pentyl radical (C5H11•)
85[C6H13]+Secondary fragmentation
71[C5H11]+Secondary fragmentation
57[C4H9]+Secondary fragmentation
43[C3H7]+Secondary fragmentation

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact elemental formula. While standard MS might identify an ion with a nominal mass of 170, HRMS could measure it as 170.2035. This exact mass corresponds uniquely to the formula C12H26, distinguishing it from other potential formulas that might have the same nominal mass. This capability is crucial for confirming the identity of a compound without ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the precise three-dimensional structure of organic molecules. uobasrah.edu.iq It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong magnetic field.

¹H NMR Spectroscopy: A proton (¹H) NMR spectrum provides information about the different chemical environments of the hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the methyl groups, the ethyl group, the methine protons at the branch points, and the various methylene (B1212753) groups in the nonane (B91170) chain. The chemical shift (δ, in ppm) of each signal indicates the electronic environment of the protons, the integration (area under the peak) reveals the relative number of protons generating the signal, and the splitting pattern (multiplicity) indicates the number of adjacent protons. youtube.com

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information about the different carbon atoms in a molecule. In a typical proton-decoupled ¹³C spectrum of this compound, each chemically unique carbon atom would produce a single peak. youtube.com The chemical shift of each peak is characteristic of the type of carbon (methyl, methylene, methine), allowing for a complete carbon skeleton map. For this compound, which has 12 carbon atoms but some chemical equivalences, one would expect to see fewer than 12 distinct signals, helping to confirm the molecule's symmetry and structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Primary CH3 (terminal)~0.9~14
Secondary CH2 (chain)~1.2-1.4~23-35
Tertiary CH (branch point)~1.5-1.8~35-45
CH3 on branch~0.8-1.0 (doublet)~15-20
CH2 of ethyl group~1.3-1.5 (quartet)~25-30
CH3 of ethyl group~0.8-1.0 (triplet)~10-15

Note: These are estimated values based on typical chemical shifts for alkyl groups. Actual values can vary based on the specific molecular environment and solvent.

By combining the information from both ¹H and ¹³C NMR, along with two-dimensional NMR techniques if necessary, an unambiguous structural assignment of this compound can be achieved. nih.govmdpi.com

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like this compound. youtube.comsdsu.edu By spreading spectroscopic information across two frequency axes, 2D NMR resolves spectral overlap and reveals connectivity between atoms, which is often impossible to determine from one-dimensional (1D) spectra alone. youtube.comnih.gov

COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between protons on adjacent carbons. For instance, the proton at the C4 position would show a cross-peak with the protons of the ethyl group attached to it, the proton at the C3 position, and the protons of the C5 methylene group. This technique is fundamental in tracing the carbon backbone and substituent connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J coupling). youtube.comcolumbia.edu This is a highly sensitive method for assigning carbon resonances. columbia.edu Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak, linking the ¹H and ¹³C chemical shifts for that specific position. This allows for the unambiguous assignment of each carbon atom in the molecule based on the signals of its attached protons.

Hypothetical NMR Data for this compound

Carbon PositionProton SignalExpected COSY Correlations (Protons on...)Expected HSQC Correlation (¹³C Shift)Expected HMBC Correlations (Carbons...)
C1TripletC2~14 ppmC2, C3
C2MultipletC1, C3~23 ppmC1, C3, C4
C3MultipletC2, C4, 3-CH₃~35 ppmC2, C4, C5, 3-CH₃
3-CH₃DoubletC3~12 ppmC2, C3, C4
C4MultipletC3, C5, Ethyl-CH₂~45 ppmC2, C3, C5, C6, Ethyl-CH₂, Ethyl-CH₃
Ethyl-CH₂MultipletC4, Ethyl-CH₃~25 ppmC3, C4, C5, Ethyl-CH₃
Ethyl-CH₃TripletEthyl-CH₂~11 ppmC4, Ethyl-CH₂
C5MultipletC4, C6~30 ppmC3, C4, C6, C7
C6MultipletC5, C7~29 ppmC4, C5, C7, C8
C7MultipletC6, C8~32 ppmC5, C6, C8, C9
C8MultipletC7, C9~23 ppmC6, C7, C9
C9TripletC8~14 ppmC7, C8

Hyphenated Techniques for Enhanced Analytical Capabilities (e.g., LC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. eag.comrsc.org

LC-MS (Liquid Chromatography-Mass Spectrometry): The analysis of nonpolar, volatile compounds like alkanes is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is less suitable for alkanes because they lack the polar functional groups necessary for effective retention in common reversed-phase LC systems and are difficult to ionize using standard LC-MS interfaces like electrospray ionization (ESI). chromforum.org While techniques like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds, GC-MS remains the preferred method for detailed hydrocarbon analysis. chromforum.org

LC-MS/MS (Tandem Mass Spectrometry): Tandem mass spectrometry (MS/MS) adds another layer of specificity and is invaluable for structural elucidation and quantification in complex matrices. eag.comtechnologynetworks.com In a hypothetical LC-MS/MS analysis of this compound, a precursor (parent) ion corresponding to the molecular weight of the compound (C₁₂H₂₆, M≈170.33) would be selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product (daughter) ions are analyzed in a second mass analyzer. eag.com

The fragmentation of alkanes in mass spectrometry is predictable and follows rules based on carbocation stability. youtube.com Cleavage is favored at branching points, leading to the formation of more stable secondary or tertiary carbocations. youtube.com For this compound, fragmentation would likely occur along the nonane backbone, particularly around the C3-C4 bond due to the branching.

Expected Mass Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossDescription
170.3C₁₁H₂₃⁺CH₃Loss of a methyl radical
170.3C₁₀H₂₁⁺C₂H₅Loss of an ethyl radical (e.g., from the ethyl group or chain end)
170.3C₉H₁₉⁺C₃H₇Loss of a propyl radical
170.3C₈H₁₇⁺C₄H₉Loss of a butyl radical
170.3C₇H₁₅⁺C₅H₁₁Loss of a pentyl radical (cleavage at the branching point)
170.3C₆H₁₃⁺C₆H₁₃Loss of a hexyl radical

Emerging Analytical Methodologies for Alkane Analysis

The ongoing need to characterize complex hydrocarbon mixtures, particularly in fields like petroleum analysis and sustainable aviation fuel development, drives innovation in analytical methodologies. chromatographyonline.comacs.org

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is a powerful technique that offers significantly enhanced peak capacity and resolution compared to conventional GC. acs.org In this method, effluent from a primary GC column is subjected to a second, orthogonal separation on a shorter, faster column. This results in a two-dimensional chromatogram that can separate co-eluting isomers that would overlap in a single-dimension separation. For a sample containing this compound along with its numerous isomers, GCxGC could provide the necessary resolution to distinguish and quantify each compound individually. acs.org

Novel GC Stationary Phases: Research into new stationary phases for GC columns aims to improve the separation of structurally similar compounds. chromatographyonline.com For alkanes, phases are being developed that can better discriminate between branched and linear isomers based on subtle differences in their volatility and shape. chromatographyonline.com These advanced columns can provide more accurate identification and quantification of specific isomers like this compound in complex hydrocarbon profiles. chromatographyonline.com

Advanced Mass Spectrometry Techniques: While GC-MS is well-established, advancements continue. Techniques like Tandem Mass Spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) offer enhanced selectivity and sensitivity for identifying specific branched alkanes, even when they co-elute chromatographically. osti.gov This method is particularly useful for detecting trace amounts of specific biomarker alkanes in complex geological or environmental samples. osti.gov

Potential Applications of 3 Methyl 4 Ethylnonane in Chemical Research and Industry

Role as a Standard or Reference Material in Analytical Chemistry

In the field of analytical chemistry, high-purity organic compounds are essential as standards or reference materials for the calibration of analytical instruments and the validation of analytical methods. Gas chromatography (GC) and mass spectrometry (MS) are common techniques where a homologous series of alkanes or specifically branched isomers are used as retention index markers.

Key Potential Uses:

Retention Index Standard: In gas chromatography, the retention time of a compound is a critical parameter for its identification. A retention index system provides a standardized measure that is less dependent on the specific analytical conditions. Branched alkanes like 3-Methyl-4-ethylnonane could theoretically serve as a retention index standard, particularly in the analysis of complex hydrocarbon mixtures such as gasoline or other petroleum products.

Mass Spectrometry Calibration: High-purity hydrocarbons can be used in the calibration of mass spectrometers, although other types of compounds are more commonly employed.

The utility of any compound as a reference standard is contingent on its availability in a highly pure form. While the synthesis of this compound is achievable through organic synthesis routes, its commercial availability as a certified reference material is not widespread.

Use as a Solvent or Reaction Medium in Specialized Chemical Processes

The solvent properties of a substance are dictated by its polarity and physical characteristics such as boiling point and viscosity. As a non-polar branched alkane, this compound would be expected to be a good solvent for other non-polar substances like oils, fats, and other hydrocarbons.

Theoretical Solvent Properties:

PropertyImplication for Solvent Use
Polarity Non-polar
Boiling Point Estimated to be in the range of other C12 alkanes (around 216 °C)
Viscosity Expected to be low, similar to other alkanes

Due to its non-polar nature, this compound could be a potential solvent in specialized chemical reactions where a non-polar, inert medium is required. Its relatively high boiling point compared to shorter-chain alkanes would make it suitable for reactions that need to be conducted at elevated temperatures. However, its use would likely be limited to niche applications where more common and less expensive hydrocarbon solvents are not suitable.

Exploration as a Component in High-Performance Fuels or Lubricants (Academic Perspective)

From an academic viewpoint, the structure of this compound provides an interesting case study for the properties of high-performance fuels and lubricants. The degree of branching in alkanes significantly influences their combustion properties and viscosity.

Fuel Properties:

Octane (B31449)/Cetane Rating: The branching in this compound would be expected to result in a higher octane rating compared to its straight-chain isomer, n-dodecane. This makes branched alkanes desirable components in gasoline to prevent engine knocking. Conversely, for diesel fuels, a higher cetane number is preferred, which is favored by less branched structures. Therefore, this compound would theoretically be a better component for gasoline than for diesel fuel.

Lubricant Properties:

Viscosity Index: The branching of the carbon chain affects the viscosity of the hydrocarbon and its temperature dependence. Highly branched alkanes can have a lower pour point and a better viscosity index compared to their linear counterparts, which is a desirable property for lubricants operating over a wide temperature range. The specific branching pattern of this compound would need to be studied to determine its precise effect on these properties.

Contribution to Advanced Materials Science (Theoretical Aspects)

In the realm of materials science, molecules with well-defined structures can serve as building blocks or models for understanding the behavior of more complex systems. While there is no direct research on the use of this compound in this field, its molecular architecture could be of theoretical interest.

Potential Theoretical Applications:

Model for Polymer Branching: The structure of this compound could be used as a simple model to study the effects of specific types of branching on the physical properties of polymers. Understanding how a single methyl and ethyl branch on a hydrocarbon chain affects packing and intermolecular interactions can provide insights into the behavior of more complex branched polymers.

Component in Self-Assembled Monolayers (SAMs): While alkanethiols are more commonly used for creating SAMs on gold surfaces, the study of how branched alkyl chains affect the ordering and density of these monolayers is an active area of research. This compound, if functionalized with a suitable headgroup, could be used to investigate the impact of its specific branching pattern on the properties of the resulting monolayer.

It is important to reiterate that the applications discussed in this article are largely theoretical and based on the general properties of branched alkanes. Specific research and development would be required to validate the suitability of this compound for any of these potential uses.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Methyl-4-ethylnonane and Branched Alkanes

Direct research focusing exclusively on this compound is limited, with most available data derived from computational models in chemical databases. However, a substantial body of research on branched alkanes as a class provides a foundational understanding of their expected properties and significance.

Key findings on branched alkanes relevant to this compound include:

Enhanced Fuel Properties: Branched alkanes are crucial components of gasoline and other fuels because they generally have higher octane (B31449) ratings than their straight-chain counterparts. libretexts.orgftloscience.com This structural characteristic helps prevent premature ignition, or "knocking," in internal combustion engines, leading to more efficient and smoother operation. ftloscience.comechemi.com

Thermodynamic Stability: Branched alkanes are often thermodynamically more stable than their linear isomers. This phenomenon, known as "protobranching," is attributed to stabilizing electronic effects and intramolecular interactions. researchgate.net

Physical Property Alterations: Branching significantly influences the physical properties of alkanes. Compared to a straight-chain alkane with the same number of carbon atoms, a branched isomer typically has a lower boiling point. scienceskool.co.uk This is due to the molecule's more compact shape, which reduces the surface area available for intermolecular van der Waals forces.

Renewable Fuel Potential: Significant research has been directed toward synthesizing branched alkanes from biomass-derived sources, such as xylose and ketones. researchgate.net These efforts aim to produce sustainable aviation and jet fuels, positioning compounds like this compound as potential targets in the renewable energy sector. researchgate.netresearchgate.net

While experimental data for this compound is sparse, its basic physicochemical properties have been estimated through computational methods.

Interactive Table: Computed Properties of this compound

Below is an interactive table summarizing the computed data for this compound.

PropertyValueSource
Molecular FormulaC12H26 chemsrc.comnih.govchemsrc.com
Molecular Weight170.33 g/mol chemsrc.comchemsrc.com
IUPAC Name3-ethyl-4-methylnonane
CAS Number62184-45-6
XLogP36.1

Identification of Remaining Research Challenges and Knowledge Gaps

The primary knowledge gap concerning this compound is the absence of empirical data. Its specific properties have not been experimentally measured or reported in peer-reviewed literature. This overarching gap gives rise to several specific research challenges.

Synthesis and Isolation: The targeted synthesis of a single, complex alkane isomer like this compound with high purity is a significant chemical challenge. stackexchange.comnih.gov Furthermore, industrial processes like catalytic reforming produce a wide mixture of isomers, and separating a specific compound from this complex mixture is difficult and costly, hindering its availability for research. stackexchange.comvurup.sk

Comprehensive Characterization: There is a complete lack of experimental data for this compound. Its thermophysical properties (boiling point, melting point, viscosity, density), combustion characteristics (ignition delay, flame speed), and spectroscopic signatures (NMR, IR, Mass Spec) are unknown.

Structure-Property Relationships: While it is known that branching affects fuel performance, the precise influence of the specific branching pattern in this compound (an ethyl group at position 4 and a methyl group at position 3) on properties like cetane number, lubricity, and cold-flow behavior is not understood. The impact of its structure on its potential to form secondary organic aerosols (SOAs) in the atmosphere also remains a knowledge gap. copernicus.org

Reaction Mechanisms and Kinetics: The detailed chemical kinetics and reaction mechanisms for the oxidation and pyrolysis of this compound are unstudied. Understanding how its unique structure influences radical formation and subsequent reaction pathways is critical for accurately modeling its combustion behavior and atmospheric chemistry. nih.gov

Recommendations for Future Academic and Industrial Research on this compound

Addressing the identified knowledge gaps requires a concerted effort in both academic and industrial research settings.

Recommendations for Academic Research:

Targeted Synthesis and Fundamental Characterization: The foremost priority is the development of a selective synthetic route to produce high-purity this compound. Once synthesized, a comprehensive characterization of its fundamental physical, chemical, and thermal properties should be undertaken to establish a baseline of empirical data.

Computational Modeling and Simulation: Advanced theoretical studies, such as Density Functional Theory (DFT), should be employed to model the molecule's stability, electronic structure, and reaction energetics. researchgate.net These computational models can help predict its combustion chemistry and atmospheric fate, providing valuable insights that can guide experimental work. copernicus.org

Stereoisomer Investigation: this compound possesses chiral centers, meaning it exists as multiple stereoisomers. Research into the synthesis and characterization of these individual stereoisomers is recommended, as stereochemistry can play a critical role in a molecule's interactions in biological systems and its properties in advanced materials. solubilityofthings.com

Recommendations for Industrial Research:

Catalyst Development for Selective Isomerization: Research should focus on designing and optimizing catalysts (e.g., zeolites) that can selectively convert linear alkanes (like n-dodecane) into high-value branched isomers, including this compound. scienceskool.co.uk This would be highly valuable for producing high-octane gasoline and jet fuel components.

Evaluation as an Advanced Fuel Component: this compound should be evaluated as a potential component or additive in next-generation fuels, including sustainable aviation fuels (SAF). researchgate.net Its performance characteristics, such as energy density, freezing point, and combustion efficiency, should be systematically tested and compared to other isomers and conventional fuel components.

Development of Advanced Analytical Techniques: New and improved analytical methods are needed for the rapid identification and quantification of specific isomers in complex hydrocarbon mixtures. vurup.sk Techniques such as comprehensive two-dimensional gas chromatography (GCxGC) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy could be developed to resolve and characterize compounds like this compound within fuel samples. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 3-methyl-4-ethylnonane, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or isomerization of precursor alkanes. For branched alkanes like this compound, Friedel-Crafts alkylation or catalytic hydrogenation of alkenes are common. Optimization requires monitoring reaction conditions (e.g., temperature, catalyst loading) and using GC-MS for purity validation. Fractional distillation is recommended for purification, followed by NMR (¹H and ¹³C) to confirm structural integrity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H NMR : Identify methyl (δ 0.8–1.0 ppm) and ethyl (δ 1.2–1.4 ppm) groups, with splitting patterns indicating branching.
  • IR Spectroscopy : C-H stretching (2800–3000 cm⁻¹) and bending (1350–1480 cm⁻¹) confirm alkane backbone.
  • Mass Spectrometry : Parent ion (m/z 184) and fragmentation patterns (e.g., loss of ethyl/methyl groups) validate branching .

Q. What are the challenges in isolating this compound from reaction mixtures, and how can they be mitigated?

  • Methodological Answer : Co-elution with similar branched alkanes is a key issue. Use high-resolution chromatography (HPLC or GC with polar columns) and compare retention indices against reference standards. For trace impurities, employ preparative TLC with hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MD simulations) enhance the study of this compound’s thermodynamic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies and steric effects, while Molecular Dynamics (MD) simulations model bulk properties (e.g., viscosity, diffusion coefficients). Validate predictions with experimental data (e.g., calorimetry for enthalpy) and address discrepancies via parameter optimization in software like Gaussian or GROMACS .

Q. What contradictions exist in reported physicochemical data for this compound, and how can researchers resolve them?

  • Methodological Answer : Discrepancies in boiling points (reported 210–220°C) may stem from purity or measurement techniques. Standardize protocols:

  • Use differential scanning calorimetry (DSC) for melting points.
  • Cross-validate vapor pressure data using Antoine equation parameters from multiple studies .
    • Table 1 : Reported Physicochemical Data Comparison
PropertySource ASource BResolution Method
Boiling Point (°C)215218DSC calibration
Density (g/cm³)0.780.81Pycnometry

Q. How can researchers design experiments to investigate the steric effects of this compound in catalytic systems?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with varying branching (e.g., 3-methyl vs. 4-ethyl) to isolate steric contributions.
  • Step 2 : Use X-ray crystallography or computational docking to map steric hindrance in catalyst binding pockets.
  • Step 3 : Correlate steric parameters (e.g., Tolman cone angles) with reaction kinetics (Arrhenius plots) .

Q. What systematic review methodologies are appropriate for synthesizing fragmented data on branched alkanes like this compound?

  • Methodological Answer : Conduct a PRISMA-guided review:

  • Search Strategy : Use databases (SciFinder, PubMed) with keywords: "branched alkanes," "synthesis," "spectroscopy."
  • Inclusion Criteria : Peer-reviewed studies with experimental data (2000–2025).
  • Analysis : Perform meta-analysis on thermodynamic properties using tools like RevMan; address heterogeneity via subgroup analysis (e.g., synthesis method) .

Data Management and Reporting

Q. How should researchers handle raw data and uncertainties in studies on this compound?

  • Methodological Answer :

  • Raw Data : Archive in repositories (e.g., Zenodo) with metadata (instrument settings, calibration curves).
  • Uncertainties : Quantify via error propagation (e.g., standard deviations in NMR integration) and report in supplementary materials. Use tools like GUM (Guide to Uncertainty in Measurement) for transparency .

Q. What frameworks support interdisciplinary collaboration in studying this compound’s applications (e.g., material science, organic chemistry)?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like ELN (Electronic Lab Notebooks) for real-time data sharing. Establish cross-disciplinary teams with defined roles (e.g., synthetic chemists, computational modelers) .

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Reactant of Route 1
3-Methyl-4-ethylnonane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.